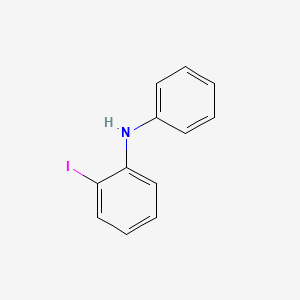

2-Iodo-N-phenylaniline

Description

Significance as a Key Synthetic Intermediate

The primary significance of 2-Iodo-N-phenylaniline lies in its utility as a key precursor for the construction of various heterocyclic systems, most notably carbazoles. nih.govnih.gov Carbazoles and their derivatives are highly valued in materials science for their photoconducting and semiconducting properties and are also found in numerous biologically active natural products and pharmaceuticals. nih.gov

The strategic placement of the iodine atom and the N-H bond in this compound allows for efficient intramolecular cyclization reactions. It is extensively used in palladium-catalyzed intramolecular C-H bond activation and arylation reactions to forge the carbazole (B46965) skeleton. nih.govresearchgate.net This modern approach is considered highly efficient and proceeds under relatively mild conditions. nih.gov Beyond carbazoles, this intermediate is instrumental in synthesizing other important classes of compounds. For instance, it serves as a starting material for:

C4-Aminated Carbazoles : Achieved through a sequential C-H amination and arylation reaction, providing access to specifically functionalized carbazole derivatives. researchgate.net

N-Acyl Anthranilamides : Synthesized via a palladium-catalyzed Ugi-type multicomponent reaction. rsc.org

2,3-Dihydroquinolin-4(1H)-ones : Formed through a palladium-catalyzed 1,2-amino carbonylation of 1,3-dienes. rsc.org

Indolylphosphines : Produced by a palladium-catalyzed annulation with 1-alkynylphosphine sulfides. nih.gov

Phenazines : Can be synthesized through methods like copper-catalyzed homocoupling of 2-iodoaniline (B362364) derivatives. researchgate.net

The reactivity of the carbon-iodine bond makes this compound a prime substrate for a variety of cross-coupling reactions, solidifying its status as a fundamental tool for synthetic chemists.

Evolution of Research Focus on this compound

The research landscape surrounding the synthesis of N-aryl compounds has evolved significantly over the decades. Early synthetic routes, such as the classical Ullmann condensation and Goldberg reaction, often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, marked a paradigm shift. wikipedia.org These methods offered milder conditions, broader substrate scope, and greater functional group tolerance, significantly enhancing the synthetic utility of precursors like this compound. wikipedia.orgorganic-chemistry.org

The evolution of research can be characterized by a drive towards greater efficiency, selectivity, and sustainability. Key developments include:

Shift from Copper to Palladium : While copper catalysis is still relevant, palladium-based systems often provide higher efficiency and milder reaction conditions for C-N bond formation. nih.govwikipedia.org

Development of Advanced Catalytic Systems : Research has focused on creating sophisticated catalyst systems with specialized phosphine (B1218219) ligands (e.g., XantPhos, CM-phos) that improve reaction yields, expand the scope to less reactive starting materials, and allow for lower catalyst loadings. orgsyn.orgsemanticscholar.org

Emergence of C-H Activation : More recent research emphasizes intramolecular C-H activation as a powerful and atom-economical strategy for cyclization, a process for which this compound is an ideal substrate for forming carbazoles. nih.gov

Academic Scope of Investigation for this compound

The academic investigation of this compound is primarily situated within the domain of synthetic organic chemistry, with a strong emphasis on the development of novel reaction methodologies. The compound serves as a model substrate for exploring the frontiers of transition-metal catalysis.

Key areas of academic inquiry include:

Catalyst and Ligand Development : A substantial body of research is dedicated to designing and screening new palladium and copper catalysts and their associated ligands to improve the efficiency, regioselectivity, and scope of reactions involving this compound. nih.govorgsyn.org

Mechanistic Studies : Researchers actively investigate the reaction mechanisms of these transformations. This includes studying the kinetics and thermodynamics of fundamental steps like oxidative addition, C-H activation, reductive elimination, and the role of bases and additives in the catalytic cycle. nih.govwikipedia.org

Synthesis of Functional Materials : this compound is a key building block in the academic pursuit of new organic materials. The carbazole derivatives synthesized from it are studied for their potential applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Total Synthesis of Natural Products : The methodologies developed using this compound and related structures are applied to the total synthesis of complex carbazole alkaloids, which often exhibit important biological activities. nih.gov

Detailed Research Findings

The utility of this compound is best illustrated by specific research findings that detail the conditions and outcomes of its synthetic transformations.

Table 1: Chemical Properties of this compound This table presents key computed physical and chemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀IN | nih.gov |

| Molecular Weight | 295.12 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 61613-21-6 | nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2I | nih.gov |

Table 2: Synthesis of Carbazoles from this compound via Palladium-Catalyzed C-H Activation This table summarizes reaction conditions and yields for the intramolecular cyclization of this compound to form the carbazole core.

| Catalyst System | Base | Solvent | Conditions | Yield Range | Source |

|---|---|---|---|---|---|

| Palladium Catalyst (5 mol%) | DBU (6 equiv.) | Toluene | Nitrogen atmosphere | 41-93% | nih.gov |

| Palladium Catalyst | DBU (2 equiv.) | DMF | Microwave irradiation | 20-95% | nih.gov |

Table 3: Diverse Heterocycles Synthesized from 2-Iodoaniline Derivatives This table showcases the versatility of the 2-iodoaniline scaffold, from which this compound is derived, in creating a range of important chemical structures.

| Target Compound Class | Reaction Type | Catalyst/Reagents | Source |

|---|---|---|---|

| Carbazoles | Intramolecular C-H Activation | Palladium Catalyst, Base | nih.gov |

| Dibenzofurans | Cross-Coupling / Cyclization | CsF, Palladium Catalyst | nih.gov |

| N-Acyl Anthranilamides | Ugi-Type Multicomponent Reaction | Palladium Catalyst, Isocyanides, Carboxylic Acids | rsc.org |

| 2,3-Dihydroquinolin-4(1H)-ones | 1,2-Amino Carbonylation | Palladium Catalyst, 1,3-Dienes, CO Source | rsc.org |

| 2-Indolylphosphines | Annulation | Palladium Catalyst, 1-Alkynylphosphine Sulfides | nih.gov |

| Isatoic Anhydrides | Carbonylation | Palladium Catalyst, CO, CO₂ | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10IN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYJOUVEECWZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60487792 | |

| Record name | Benzenamine, 2-iodo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61613-21-6 | |

| Record name | 2-Iodo-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61613-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-iodo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo N Phenylaniline and Its Precursors

Established Synthetic Pathways to 2-Iodo-N-phenylaniline

Established routes to this compound primarily involve forming the N-phenyl bond onto an existing iodinated aniline (B41778) core or introducing the iodine atom onto an N-phenylaniline precursor.

N-arylation reactions are a cornerstone for synthesizing diarylamines. The Chan-Lam coupling represents a significant copper-catalyzed approach for this transformation.

The Chan-Lam coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction typically involves the coupling of an amine with an aryl boronic acid, catalyzed by a copper complex, and can often be performed under mild conditions open to the air. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, one reported strategy involves the N-arylation of 2-iodoaniline (B362364) with a phenylboronic acid. nih.gov A specific protocol employed copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serving as the base. nih.gov This reaction provides the this compound product, which can then be used as an intermediate in the synthesis of more complex molecules like functionalized carbazoles. nih.gov The reaction is notable as it precedes a subsequent palladium-catalyzed intramolecular C-H activation step to form the carbazole (B46965) ring system. nih.gov

Table 1: Chan-Lam Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

|---|

Decarboxylative halogenation has emerged as a valuable strategy for synthesizing haloarenes from readily available carboxylic acids. This approach avoids the direct halogenation of arenes, which can sometimes lead to issues with regioselectivity and over-halogenation. rsc.org

A significant advancement in the synthesis of 2-iodoanilines is the development of a transition-metal-free and base-free decarboxylative iodination method. rsc.orgrsc.orgdntb.gov.ua This procedure utilizes readily available and inexpensive potassium iodide (KI) and iodine (I₂) as the halogen source. rsc.orgrsc.org The reaction is carried out under an oxygen atmosphere, which is essential for the transformation to proceed. rsc.orgrsc.org This method demonstrates high functional-group tolerance and is operationally scalable, making it a practical route to a variety of substituted 2-iodoanilines with yields up to 90%. rsc.orgrsc.org

Crucially, this methodology can be applied to the direct synthesis of this compound by using N-phenylanthranilic acid as the starting material. The reaction proceeds with moderate success, yielding the final product directly. rsc.org

Table 2: Decarboxylative Iodination of Substituted Anthranilic Acids

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| N-Phenylanthranilic acid | This compound | 58% | rsc.org |

| 5-Methoxyanthranilic acid | 2-Iodo-5-methoxyaniline | 52% | rsc.org |

| 5-Nitroanthranilic acid | 2-Iodo-5-nitroaniline | 20% | rsc.org |

Decarboxylative Iodination Approaches for 2-Iodoanilines

Advancements in Green and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Efforts to develop more environmentally benign iodination methods for anilines, the precursors to the title compound, focus on using non-toxic catalysts and solvents. Molecular iodine (I₂) is considered an effective and greener alternative to many transition metal catalysts due to its low cost, ready availability, and milder reaction conditions. mdpi.com

Recent research has identified novel iodinating reagents that operate under green conditions. One such development is N-Iodo-4-N,N-Dimethylaminopyridinium Iodide, which has been established as a new green iodinating reagent. researchgate.net This reagent facilitates the regioselective mono-iodination of anilines in water, a green solvent. The process is metal-free and co-reagent-free, and it boasts a good E-factor (Environmental factor), indicating low waste production. researchgate.net Another approach involves using recyclable ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570) dichloroiodate, as both the iodinating agent and the solvent, eliminating the need for separate catalysts or oxidants. rsc.org These methods offer significant advantages in terms of sustainability and ease of operation for producing iodinated anilines. researchgate.netrsc.org

Table 3: Examples of Green Iodination Reagents for Anilines

| Reagent/System | Key Features | Solvent | Reference |

|---|---|---|---|

| N-Iodo-4-N,N-Dimethylaminopyridinium Iodide | Metal/co-reagent free; Regioselective ortho mono-iodination; Good E-factor (0.27) | Water | researchgate.net |

| 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI) | Recyclable ionic liquid; Acts as reagent and solvent; No oxidant/catalyst needed | None (Solvent-free) | rsc.org |

Eco-Sustainable Methodologies in Anilines Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic amines, including anilines and their derivatives like this compound. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. coherentmarketinsights.com Key strategies include the use of water as a solvent, the development of novel catalytic systems, and the implementation of energy-efficient reaction protocols such as microwave irradiation and photocatalysis. tandfonline.commdpi.com

One significant area of development is the replacement of traditional, often hazardous, organic solvents with environmentally benign alternatives like water. rsc.org For instance, a novel synthesis of anilines involves the zinc metal-mediated chemoselective reduction of nitroarenes in water at 80 °C, offering high yields without the need for organic solvents. rsc.org This method is robust enough to reduce sterically hindered nitroarenes while leaving other functional groups like halides unaffected. rsc.org Similarly, copper-catalyzed N-arylation reactions for producing diarylamines have been successfully performed in water. nih.govbeilstein-journals.org The use of inexpensive copper sulfate (B86663) in water provides a sustainable route for C–N bond formation under mild conditions. nih.govbeilstein-journals.org

Another green approach involves improving the atom economy and reducing waste through innovative catalytic cycles. The "borrowing hydrogen" methodology is an eco-friendly protocol for producing substituted amines. academie-sciences.fr This process, often catalyzed by copper complexes, temporarily uses hydrogen from the substrate itself to facilitate the reaction, with water being the only byproduct, thus representing a highly efficient and atom-economic method. academie-sciences.fr Acceptorless dehydrogenative aromatization is another advanced technique for synthesizing diarylamines. semanticscholar.orgnih.gov This method, utilizing catalysts like gold-palladium alloy nanoparticles, generates molecular hydrogen and ammonia (B1221849) as the only side products and avoids the need for external oxidants. semanticscholar.orgnih.gov

The development of one-pot synthesis routes further exemplifies green chemistry principles by simplifying processes and reducing costs and environmental footprints. tandfonline.com Significant research has focused on the direct, one-pot amination of benzene (B151609) to aniline, which improves atomic efficiency compared to traditional multi-step industrial processes. tandfonline.com While challenges remain, especially concerning catalyst efficiency and reaction conditions, progress has been made using various catalytic systems. tandfonline.comtandfonline.com

Biocatalysis offers a highly sustainable alternative to traditional chemical synthesis. acs.org The use of enzymes, such as immobilized nitroreductases, allows for the chemoselective reduction of nitroaromatics to anilines in aqueous solutions under ambient conditions. acs.org This enzymatic approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, and it demonstrates high selectivity, even in the presence of functional groups that are sensitive to traditional hydrogenation methods. acs.org

Energy-efficient techniques are also at the forefront of sustainable aniline synthesis. Microwave-assisted organic synthesis has been shown to accelerate reactions, leading to higher yields in shorter times and often reducing the need for solvents. tandfonline.combeilstein-journals.org A novel microwave-assisted method for producing anilines and phenols from activated aryl halides has been reported that operates without organic solvents or metal catalysts, presenting a more efficient and eco-friendly alternative. tandfonline.com Photocatalysis, using light as a clean energy source, is another emerging green methodology. google.com For example, a nickel-catalyzed amination of aryl halides with ammonium (B1175870) salts can be achieved under direct light excitation, avoiding the need for an external photosensitizer and enabling the synthesis of a wide array of primary arylamines. bohrium.com

Research Findings in Green Diarylamine Synthesis

Several studies have focused on developing sustainable methods for N-arylation, a key step in forming diarylamines. These often involve optimizing catalysts and reaction conditions to favor greener solvents and reagents.

One such study developed a copper-catalyzed N-arylation of amines using aryliodonium ylides in water. nih.gov The use of inexpensive copper sulfate (CuSO₄·5H₂O) as a catalyst in water at 60 °C proved efficient for the synthesis of various diarylamines. nih.govbeilstein-journals.org The protocol was effective for anilines bearing both electron-donating and electron-withdrawing groups. beilstein-journals.org

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Aniline, 2-(Phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | CuSO₄·5H₂O (10 mol%) | Water | 60 °C | Diphenylamine (B1679370) | 82 | nih.govbeilstein-journals.org |

| p-Anisidine, 2-(Phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | CuSO₄·5H₂O (10 mol%) | Water | 60 °C, 3h | 4-Methoxy-N-phenylaniline | 91 | beilstein-journals.org |

| p-Bromoaniline, 2-(Phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | CuSO₄·5H₂O (10 mol%) | Water | 60 °C, 4h | 4-Bromo-N-phenylaniline | 73 | beilstein-journals.org |

| Aniline, 2-(4-Methoxyphenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | CuSO₄·5H₂O (10 mol%) | Water | 60 °C, 3h | 4-Methoxy-N-phenylaniline | 88 | beilstein-journals.org |

Another innovative approach is the acceptorless dehydrogenative aromatization over supported gold-palladium bimetallic nanoparticles for the synthesis of diarylamines. nih.gov This heterogeneous catalysis method allows for the synthesis of structurally diverse diarylamines from various substrates like anilines and cyclohexanones or different cyclohexylamines. semanticscholar.orgnih.gov The catalyst (Au-Pd/TiO₂) could be reused multiple times without significant loss of performance. semanticscholar.orgnih.gov

| Substrate 1 | Substrate 2 | Catalyst | Product | Yield (%) | Reference |

| Aniline | Cyclohexanone | Au-Pd/TiO₂ | Diphenylamine | 90 | nih.gov |

| Cyclohexylamine | 4-Methylcyclohexanone | Au-Pd/TiO₂ | N-(4-methylphenyl)-4-methylaniline | 80 | nih.gov |

| Nitrobenzene | Cyclohexanol | Au-Pd/TiO₂ | Diphenylamine | 76 | nih.gov |

The Buchwald-Hartwig coupling reaction has also been adapted for greener conditions. A waste-minimization strategy was developed using a heterogeneous palladium-on-carbon (Pd/C) catalyst in a biphasic solvent system of cyclopentyl methyl ether (CPME) and water. rsc.org This protocol was effective for a range of anilines and aryl bromides and could be adapted for continuous flow conditions, allowing for the recovery and reuse of the solvent, ligand, and catalyst. rsc.org

| Amine | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

| Aniline | 4-Bromo-tert-butylbenzene | Pd/C, XPhos, KOtBu | 4-tert-Butyl-N-phenylaniline | 99 | rsc.org |

| 4-Methoxyaniline | 4-Bromotoluene | Pd/C, XPhos, KOtBu | 4-Methoxy-N-(p-tolyl)aniline | 99 | rsc.org |

| Aniline | 3-Bromopyridine | Pd/C, XPhos, KOtBu | N-Phenylpyridin-3-amine | 65 | rsc.org |

| Diphenylamine | 4-Bromotoluene | Pd/C, XPhos, KOtBu | 4-Methyl-N,N-diphenylaniline | 89 | rsc.org |

Catalytic Reactions and Mechanistic Insights Involving 2 Iodo N Phenylaniline

Palladium-Catalyzed Transformations of 2-Iodo-N-phenylaniline

Palladium catalysts are instrumental in promoting several key transformations of this compound, leading to the efficient synthesis of carbazoles and other related aza-heterocycles. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation.

Intramolecular C-H Activation for Carbazole (B46965) Nuclei Construction

A significant application of this compound is its conversion to carbazole through palladium-catalyzed intramolecular C-H activation. nih.govrsc.org This transformation provides a direct method for forming the fused ring system of carbazoles, which are important motifs in medicinal chemistry and materials science. nih.gov

One synthetic approach involves a two-step process where o-iodoanilines first undergo N-arylation with boronic acids via a Chan-Lam coupling, followed by a palladium-catalyzed intramolecular C-H activation to yield carbazoles. nih.govrsc.orgrsc.org For instance, the reaction of o-iodoaniline with a boronic acid in the presence of a copper catalyst produces the this compound intermediate. nih.govrsc.orgrsc.org This intermediate is then subjected to a palladium catalyst, such as Pd(OAc)₂, and a base like DBU in a suitable solvent to facilitate the C-H activation and subsequent C-C bond formation, leading to the carbazole nucleus in yields ranging from 41–93%. nih.govrsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| o-Iodoanilines | Boronic acids | 1. Cu(OAc)₂, DBU, Decanoic acid 2. Palladium catalyst, DBU, Toluene | Substituted Carbazoles | 41-93% |

The mechanism of palladium-mediated C-H activation is a key aspect of these synthetic strategies. cnr.it In the context of carbazole synthesis from this compound, the process is generally believed to follow a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle.

In a plausible Pd(II)/Pd(IV) pathway, the initial step is the coordination of the palladium(II) catalyst to the aniline (B41778) nitrogen. This is followed by C-H bond activation at the ortho position of the phenyl ring to form a six-membered palladacycle. Oxidative addition of the C-I bond to the palladium center generates a Pd(IV) intermediate. Subsequent reductive elimination of the C-C bond forms the carbazole ring and regenerates a Pd(II) species, which can re-enter the catalytic cycle. cnr.it

Alternatively, a Pd(0)/Pd(II) catalytic cycle can be operative. This cycle commences with the oxidative addition of the aryl iodide to a Pd(0) species, forming an arylpalladium(II) intermediate. ub.edu Coordination of the aniline nitrogen to the palladium center facilitates an intramolecular electrophilic attack on the adjacent phenyl ring, leading to the formation of the carbazole product and regeneration of the Pd(0) catalyst. ub.edu The specific operative mechanism can be influenced by the reaction conditions, including the choice of ligands and additives. rsc.org

Sonogashira-Type Coupling and Subsequent Cycloaddition Reactions of 2-Iodoanilines

The Sonogashira reaction, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for C-C bond formation. mdpi.com When applied to 2-iodoanilines, this reaction opens up pathways to various heterocyclic structures through subsequent cyclization reactions. tandfonline.comresearchgate.netorganic-chemistry.org

For example, the palladium and copper co-catalyzed reaction of 2-iodoaniline (B362364) with terminal acetylenic carbinols can lead to the formation of 2-arylquinolines. researchgate.net The proposed mechanism involves an initial Sonogashira coupling to form a coupled acetylenic carbinol, which then isomerizes to an α,β-unsaturated ketone, followed by cyclodehydration to yield the quinoline. researchgate.net

In a different application, a one-pot domino Sonogashira coupling-cyclization of N-tosyl-2-iodoanilines with aryl terminal alkynes, catalyzed by a heterogeneous copper catalyst, produces N-tosyl-2-substituted indoles in good to excellent yields. tandfonline.comresearchgate.net This reaction demonstrates the versatility of the Sonogashira coupling product as an intermediate for further intramolecular transformations.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Transformation |

|---|---|---|---|---|

| 2-Iodoaniline | Terminal Acetylenic Carbinols | PdCl₂(PPh₃)₂, CuI | 2-Arylquinolines | Sonogashira Coupling, Isomerization, Cyclodehydration |

| N-Tosyl-2-iodoaniline | Aryl Terminal Alkynes | Heterogeneous Cu@N-C | N-Tosyl-2-substituted Indoles | Domino Sonogashira Coupling-Cyclization |

C-H Amination and Arylation Cascade Reactions in Carbazole Synthesis

A powerful strategy for the synthesis of functionalized carbazoles involves a palladium-catalyzed cascade reaction combining C-H amination and arylation. researchgate.net This approach allows for the one-step construction of C4-aminated carbazoles from substituted 2-iodo-N-phenylanilines. researchgate.net

The reaction utilizes an electrophilic amination reagent, such as N-benzoyloxyamines, in the presence of a palladium catalyst like Pd(OAc)₂. researchgate.net This methodology has proven effective for synthesizing a range of C4-amino-substituted carbazoles with good yields. researchgate.net The reaction demonstrates a broad substrate scope, tolerating various substituents on the N-phenyl-o-iodoaniline starting material. researchgate.net

Cascade Annulation Reactions Utilizing 2-Iodoanilines

Cascade annulation reactions provide an efficient route to complex heterocyclic systems from relatively simple starting materials. bohrium.comnih.gov 2-Iodoanilines are versatile substrates in such transformations. For instance, a palladium-catalyzed cascade annulation of 2-iodoanilines with N,3-diphenylpropiolamides has been developed to afford indolo[2,3-c]quinolinones in good yields with good functional group compatibility. bohrium.com

Another example is the Larock heteroannulation, which involves the palladium-catalyzed reaction of 2-iodoanilines with alkynes to form indoles. ub.edu This reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst. ub.edu

Ketenimination in Divergent Synthesis of Aza-Heterocyclic Amides from N-(2-iodophenyl)allenes

A palladium-catalyzed tandem reaction involving N-(2-iodophenyl)allenes and isocyanides offers a divergent pathway to various aza-heterocyclic amides. rsc.orgrsc.orgresearchgate.netresearchgate.netacs.org This transformation is believed to proceed through a key ketenimine intermediate. rsc.orgrsc.org

The proposed mechanism involves the oxidative addition of palladium to the C-I bond, followed by regioselective insertion of the allene (B1206475) group. rsc.orgrsc.org Subsequent 1,1-insertion of the isocyanide and β-hydride elimination generates a versatile 2-(1H-indol-3-yl)ethen-1-imine intermediate, which can then undergo further transformations to yield a variety of aza-heterocyclic amides. rsc.orgrsc.org This method highlights the synthetic utility of ketenimination in constructing complex nitrogen-containing heterocycles.

Reactivity Modulation by Hypervalent Iodine Species

The reactivity of iodoarenes, including this compound, can be significantly altered through the formation of hypervalent iodine species. This activation opens avenues for a diverse range of organic transformations.

Role of Iodoarene Activation in Organic Transformations

The activation of iodoarenes to form hypervalent iodine compounds, such as diaryliodonium salts, is a key strategy for enabling transition-metal-free bond formation. acs.orgnih.gov This activation leverages the relatively low oxidation potential of iodine compared to other halogens, making iodoarenes more susceptible to oxidation. nih.gov Once formed, these hypervalent species can act as potent electrophiles and participate in ligand exchange and coupling reactions with a variety of nucleophiles. acs.orgprinceton.edu This approach facilitates the construction of C-C and C-heteroatom bonds under mild and environmentally friendly conditions, offering a green alternative to traditional transition-metal catalysis. acs.orgnih.gov The versatility of this strategy is further enhanced by the ability to generate diaryliodonium salts in situ through the oxidation of iodoarenes followed by condensation with an aromatic compound. nih.gov

The reactivity of these hypervalent iodine reagents is rooted in the electrophilic nature of the iodine atom, making it susceptible to nucleophilic attack, and the excellent leaving group ability of the phenyliodonio group. princeton.edu The reactions typically proceed through the exchange of the counteranion of the iodonium (B1229267) salt with a nucleophile, leading to the formation of a T-shaped intermediate. acs.org Subsequent reductive elimination yields the desired coupled product and an iodoarene. acs.org The applications of this chemistry are broad, encompassing the arylation of phenols, carboxylic acids, amides, and various nitrogen heterocycles. nih.gov

Generation and Reactivity of Aryl Cations, Radicals, and Anions from Aryl Iodides

Aryl iodides, through various activation methods, can serve as precursors to aryl cations, radicals, and anions, each exhibiting distinct reactivity. acs.orgnih.gov

Aryl Cations: Diaryliodonium salts, derived from the oxidation of aryl iodides, often behave as aryl cation synthons. acs.orgnih.gov Under transition-metal-free conditions, they readily react with nucleophiles, transferring an aryl group. acs.org This process typically involves a ligand exchange followed by reductive elimination. acs.org

Aryl Radicals: The generation of aryl radicals from aryl iodides can be achieved through several methods, including photoinduced homolysis of the C-I bond. nih.gov Visible light, in the presence of a suitable photocatalyst, can also induce the formation of aryl radicals from aryl iodides. urfu.ru These radicals are versatile intermediates capable of participating in a range of reactions, such as addition to alkenes and C-H functionalization. nih.govurfu.ru Mechanistic investigations have revealed that some reactions previously thought to proceed via ionic pathways actually involve free radical mechanisms. acs.orgnih.gov

Aryl Anions: While less common, the generation of aryl anions from aryl iodides can be accomplished through electrochemical reduction. researchgate.net These anionic species can then participate in nucleophilic reactions.

The ability to generate these diverse reactive intermediates from a single class of starting materials underscores the synthetic utility of aryl iodides in modern organic chemistry.

Mechanistic Elucidation of Reactions with this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. This section explores the investigation of catalytic cycles, key intermediates, bond formation and cleavage events, and the role of radical pathways.

Investigation of Catalytic Cycles and Intermediates (e.g., Pallada-spirocyclopentene)

Palladium-catalyzed reactions are central to the functionalization of this compound. A notable example is the synthesis of carbazoles through a palladium-catalyzed hydroarylation reaction. nih.gov A proposed feasible mechanistic pathway for this transformation involves several key steps and intermediates. nih.gov

The catalytic cycle is believed to commence with the formation of a Sonogashira adduct from the reaction of an alkynol and an aryl iodide under palladium catalysis. nih.gov Following this, the palladium salt coordinates with the alkyne moiety, leading to a complex that undergoes a 5-endo-dig carbopalladation to generate a crucial pallada-spirocyclopentene intermediate . nih.gov This spirocyclic intermediate then undergoes a 1,2-alkyl migration to form an iodotetrahydrocarbazolium species, which is followed by a 1,4-iodonium migration to yield 2-iodo-1-aryl-4,9-dihydro-3H-carbazol-4-ols. nih.gov The final step involves dehydration to produce the 2-iodocarbazole product. nih.gov

In other palladium-catalyzed reactions, such as the synthesis of phenanthridines from aryl iodides and N-H or N-trimethylsilyl imines, the catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species. scholaris.cauwindsor.ca The resulting arylpalladium(II) complex then undergoes further reaction with the imine, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the product. scholaris.cauwindsor.ca The nature of the ligands and anions present in the reaction mixture can significantly influence the structure and reactivity of the palladium intermediates. uwindsor.ca

The table below summarizes key proposed intermediates in catalytic reactions involving iodoarenes.

| Reaction Type | Key Intermediate(s) | Precursors | Catalyst System | Ref. |

| Carbazole Synthesis | Pallada-spirocyclopentene | Aryl iodides, Alkynols | Palladium | nih.gov |

| Phenanthridine Synthesis | Arylpalladium(II) complex | Aryl iodides, Imines | Palladium | scholaris.cauwindsor.ca |

| C-N Cross-Coupling | (phen)KNPh2 | N-phenylaniline, Aryl iodide | CuI-phen-tBuOK | rsc.org |

Analysis of Bond Formation and Cleavage Events

The reactions of this compound are characterized by a series of intricate bond formation and cleavage events. In palladium-catalyzed C-H activation/C-C coupling reactions for carbazole synthesis, the initial key event is the cleavage of the C-I bond through oxidative addition to the palladium catalyst. researchgate.net This is followed by C-H bond activation and the formation of new C-C bonds to construct the carbazole skeleton. researchgate.net

In copper-catalyzed C-N cross-coupling reactions, the formation of a copper-amido complex is often proposed as the initial step. rsc.org This is followed by the oxidative addition of the aryl halide, in this case, this compound, to the copper center, leading to the cleavage of the C-I bond. rsc.org The subsequent reductive elimination forms the new C-N bond and regenerates the active copper catalyst. rsc.org

The cleavage of the C-I bond can also be initiated by light, leading to the formation of an aryl radical. nih.gov This radical can then participate in various bond-forming reactions. In some enzymatic reactions, the cleavage of a carbon-halogen bond is achieved through a two-electron oxidation process, resulting in the elimination of the halide. nih.gov

The following table outlines the primary bond formation and cleavage events in different reaction types involving this compound.

| Reaction Type | Bond(s) Cleaved | Bond(s) Formed | Key Reagents/Catalysts | Ref. |

| Pd-catalyzed Carbazole Synthesis | C-I, C-H | C-C | Palladium catalyst | researchgate.net |

| Cu-catalyzed C-N Coupling | C-I | C-N | Copper catalyst, Base | rsc.org |

| Photoinduced Radical Reactions | C-I | C-C, C-H | Light | nih.gov |

| Enzymatic Dehalogenation | C-Halogen | C=O | Dehalogenase enzyme | nih.gov |

Radical Pathway Investigations

While many reactions involving aryl halides are depicted as proceeding through ionic or concerted pathways, there is growing evidence for the involvement of radical intermediates. rsc.org In the copper-catalyzed C-N cross-coupling reaction of N-phenylaniline with aryl iodides, the presence of a radical pathway has been suggested. rsc.org The addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), was found to significantly reduce the reaction rate, indicating that a radical mechanism is at play. rsc.org

It is proposed that a single electron transfer (SET) from a donor species to the aryl iodide can initiate the radical cascade. rsc.org For instance, the complex (phen)KNPh2, which can be formed in the reaction mixture, may act as a single electron donor towards the aryl iodide. rsc.org This generates an aryl radical and an iodide anion. The aryl radical can then participate in the desired bond-forming reactions. rsc.org

The generation of aryl radicals from aryl iodides can also be achieved through photolysis or in the presence of a photocatalyst and visible light. nih.govurfu.ru These aryl radicals are highly reactive species that can undergo a variety of transformations, including addition to double bonds and hydrogen atom abstraction. nih.govurfu.ru The investigation of these radical pathways is crucial for understanding the complete mechanistic picture of reactions involving this compound and for developing new synthetic methodologies that harness the reactivity of these radical intermediates.

The table below highlights findings from radical pathway investigations.

| Reaction System | Evidence for Radical Pathway | Proposed Radical Initiator | Effect of Radical Scavenger (TEMPO) | Ref. |

| CuI-phen-tBuOK catalyzed C-N coupling | Reduction in turnover frequency | (phen)KNPh2 | Significant quenching of the reaction | rsc.org |

| Stoichiometric reaction of [Cu(phen)(NPh2)]2 with 4-iodotoluene | Formation of C-C coupling byproducts | (phen)KNPh2 | Reduction in C-C coupling product yield | rsc.org |

| Photoinduced reactions of aryl iodides | Formation of aryl radical upon UV irradiation | UV light | Not specified | nih.gov |

| Visible-light photocatalysis | Generation of aryl radical with photocatalyst | Excited state of photocatalyst | Not specified | urfu.ru |

Applications of 2 Iodo N Phenylaniline As a Versatile Synthetic Building Block

Synthesis of Nitrogen-Containing Heterocyclic Systems

2-Iodo-N-phenylaniline is extensively utilized in the formation of diverse nitrogen-containing heterocyclic compounds. These structures form the core of many biologically active molecules and functional materials.

Functionalized Carbazoles and their Derivatives

Carbazoles are a significant class of nitrogen-containing heterocycles due to their presence in numerous natural products and their applications in materials science, particularly in optoelectronic devices. nih.gov this compound is a key substrate for the synthesis of functionalized carbazoles through palladium-catalyzed intramolecular C-H activation. nih.gov

One prominent method involves the palladium-catalyzed intramolecular C-H functionalization of this compound. This reaction creates a new carbon-nitrogen bond, leading to the formation of the carbazole (B46965) ring system. nih.gov The process is often carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a base. The substitution pattern on the resulting carbazole can be controlled by the design of the initial this compound derivative. nih.gov

A specific example is the synthesis of C4-aminated carbazoles. In this reaction, a substituted this compound is treated with an electrophilic amination reagent, like N-benzoyloxyamines, in the presence of a palladium catalyst. researchgate.net This leads to the direct introduction of an amino group at the C4 position of the carbazole ring, a modification that has been challenging to achieve through other methods. researchgate.net

The following table summarizes a palladium-catalyzed method for the synthesis of carbazoles from 2-iodobiphenyls and diaziridinone, which proceeds via a tandem C-H activation and dual C-N bond formation sequence. labxing.com

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)2 | K2CO3, KOAc | DMF | 44 |

| 2 | Pd(OAc)2 | Li2CO3, KOAc | DMF | Lower |

| 3 | Pd(OAc)2 | Na2CO3, KOAc | DMF | Lower |

| 4 | Pd(OAc)2 | Cs2CO3, KOAc | DMF | 53 |

| 5 | Pd(OAc)2 | Cs2CO3, KOAc | DMA | 53 |

Data sourced from a study on the synthesis of carbazoles from 2-iodobiphenyls. labxing.com

Furthermore, palladium-catalyzed hydroarylation reactions using this compound have been developed for the synthesis of 2-iodo-1-aryl-9H-carbazoles. nih.gov These methods demonstrate chemo- and regioselectivity, allowing for the creation of a diverse series of carbazole products. nih.gov

Indole (B1671886) and 2-Arylindole Derivatives

Indole and its derivatives are fundamental heterocyclic structures found in a vast array of natural products and pharmaceuticals. This compound can be a precursor in certain synthetic routes to these compounds, although it is more commonly used for carbazole synthesis. However, related 2-iodoanilines are widely used in the synthesis of indoles. For instance, a one-pot, two-step Sonogashira-type alkynylation and base-assisted cycloaddition of 2-iodoanilines with terminal alkynes is a common method for producing 2-arylindoles. nih.govrsc.org This reaction proceeds smoothly with good functional group compatibility, tolerating both electron-donating and electron-withdrawing substituents on the aryl ring. nih.gov

The synthesis of 2-arylindole derivatives from substituted 2-iodoanilines and terminal alkynes is summarized in the table below. nih.gov

| Entry | R1 (on 2-iodoaniline) | R2 (on terminal alkyne) | Product | Yield (%) |

| 1 | H | H | 2-Phenyl-1H-indole | 70 |

| 2 | H | 2'-Me | 2-(o-Tolyl)-1H-indole | - |

Table adapted from a study on the synthesis of 2-arylindole derivatives. nih.gov

Indoloquinoline Alkaloids

Indoloquinoline alkaloids are a class of natural products that exhibit a range of biological activities. The synthesis of these complex molecules can be achieved through various strategies, with some routes potentially involving intermediates derived from this compound or structurally similar compounds. For example, a palladium-catalyzed cascade annulation of 2-iodoanilines with N,3-diphenylpropiolamides has been developed to afford indolo[2,3-c]quinolinones in good yields. nih.gov This method utilizes a Larock/ligand-accelerated C-H activation cascade to construct the indoloquinoline skeleton in a one-pot fashion. nih.gov

While direct use of this compound for indoloquinoline synthesis is less common, the principles of palladium-catalyzed cross-coupling and C-H activation are central to many synthetic approaches. For instance, the synthesis of cryptosanguinolentine, an indoloquinoline alkaloid, has been achieved through an intramolecular Heck-type reaction of a precursor derived from a dihaloquinoline and aniline (B41778). nih.gov

Aza-Heterocyclic Amides and Analogs

The synthesis of aza-heterocyclic amides and their analogs can also be approached using methodologies that are applicable to this compound. For instance, the synthesis of N-C axially chiral N-(ortho-substituted-phenyl)sulfonamides can be achieved through chiral palladium-catalyzed N-allylation. mdpi.com While this example doesn't directly use this compound, the starting material, 2-iodo-4-methyl-6-phenylaniline, is a closely related derivative. mdpi.com This highlights the potential of such substituted iodoanilines in the construction of complex aza-heterocycles.

Construction of Complex Polycyclic Aromatic Compounds

Beyond simple heterocycles, this compound is a valuable building block for the synthesis of more complex polycyclic aromatic compounds (PACs). These molecules are of interest for their potential applications in materials science, particularly in organic electronics. researchgate.netiupac.org

Ladder-Type π-Conjugated Architectures

Ladder-type π-conjugated compounds are a class of molecules characterized by their rigid, planar structures, which can lead to desirable electronic and optical properties. rsc.orgnih.gov this compound has been used in the synthesis of such architectures. For example, ladder-type benzophospholo[3,2-b]indole (BPI) derivatives, where phosphole and pyrrole (B145914) rings are fused, have been synthesized using this compound as a starting material. mdpi.comnih.gov

The synthesis involves a Sonogashira coupling reaction between this compound and 1-bromo-2-ethynylbenzene, catalyzed by a palladium complex. mdpi.com This is followed by further transformations to construct the final ladder-type structure. These BPI derivatives exhibit high fluorescence quantum yields and large Stokes shifts, making them promising for applications in organic electronics. mdpi.comnih.gov

The following table shows the reaction conditions for the Sonogashira coupling step in the synthesis of a BPI derivative precursor. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Temperature (°C) |

| This compound | 1-Bromo-2-ethynylbenzene | Pd(PPh3)2Cl2 | CuI | Triethylamine | 70 |

Data sourced from a study on the synthesis of ladder-type π-conjugated compounds. mdpi.com

Precursors for Further Functionalization and Derivatization

The chemical architecture of this compound, featuring a reactive carbon-iodine (C-I) bond and a secondary amine (N-H) group, establishes it as a valuable precursor for a wide array of chemical transformations. The iodine atom, a good leaving group, makes the ortho-position of the aniline ring susceptible to various coupling reactions and substitutions. smolecule.com Concurrently, the nitrogen atom can be readily functionalized through alkylation, acylation, or other derivatization methods. thieme-connect.de This dual reactivity allows for the strategic construction of complex molecular frameworks and the introduction of diverse functional groups, making it a key starting material in organic synthesis. The activation of the aryl-iodide bond is a critical step in many of these transformations, enabling the formation of C-C and C-heteroatom bonds under various catalytic conditions. nih.govacs.org

Generation of Diverse Organic Molecules

The versatility of this compound as a synthetic building block is demonstrated by its successful application in the synthesis of a range of heterocyclic and polycyclic organic molecules. purdue.edu Its ability to participate in intramolecular and intermolecular reactions allows for the construction of fused ring systems that are prevalent in pharmaceuticals and materials science.

One notable application is in the synthesis of quinazoline-2,4(1H,3H)-diones. Researchers have developed a palladium-catalyzed reaction where 2-iodoanilines react with atmospheric carbon dioxide (CO2) and isocyanides. rsc.org This process involves the incorporation of two C1 building blocks (CO2 and the isocyanide carbon) to construct the quinazolinedione core, a scaffold found in many biologically active compounds. rsc.org

Furthermore, the 2-iodoaniline (B362364) scaffold is a common precursor for synthesizing indole derivatives, a fundamental heterocyclic motif in biochemistry. journaloms.com Although direct use of this compound is one of many pathways, related derivatized 2-iodoanilines are frequently employed in transition-metal-catalyzed cyclization reactions to form the indole ring system. journaloms.comorganic-chemistry.org For instance, a nickel-catalyzed arylative cyclization of a 2-alkynylanilide, derived from a 2-iodoaniline derivative, with an electron-deficient phenylboronic acid yields 3-alkynylindole derivatives. journaloms.com Another approach involves a single-electron transfer-mediated, transition-metal-free reaction between a 2-iodoaniline derivative and a ketone to form indoles, offering unconventional regioselectivity. organic-chemistry.org

The table below summarizes representative transformations using the 2-iodoaniline scaffold to generate diverse molecular structures.

| Starting Material Scaffold | Reagents | Catalyst/Conditions | Product Class | Ref |

| 2-Iodoaniline | Atmospheric CO₂, Isocyanides | Palladium catalyst | Quinazoline-2,4(1H,3H)-diones | rsc.org |

| 2-Alkynylanilide (from 2-iodoaniline) | Phenylboronic acid | Ni(OAc)₂·4H₂O, pyphos, trifluoroethanol, 80°C | 3-Alkenylindoles | journaloms.com |

| 2-Iodoaniline derivative | Ketone | Single-electron transfer, transition-metal-free | Indoles | organic-chemistry.org |

| 2-Iodoaniline | Acyl chlorides | - | N-(2-Iodophenyl)amides | thieme-connect.de |

These examples underscore the role of this compound and its parent scaffold as a pivotal intermediate, providing access to a wide spectrum of complex organic molecules through various synthetic strategies. purdue.edu

N-Methylation of Anilines (related to 2-iodoaniline scaffold)

N-Methylation of the aniline nitrogen in the 2-iodoaniline scaffold is a key derivatization step that modifies the electronic and steric properties of the molecule, paving the way for subsequent reactions. This functionalization is crucial for synthesizing specific target molecules, such as certain indole derivatives and other biologically active compounds. smolecule.comjournaloms.com

A direct product of this reaction is 2-Iodo-N-methyl-N-phenylaniline. This compound serves as an important intermediate in its own right, particularly in the synthesis of pharmaceuticals and other bioactive molecules. smolecule.com The presence of the methyl group on the nitrogen atom alters the reactivity and can direct the outcome of subsequent transformations. smolecule.com

One documented synthetic strategy involves the N-methylation of a 2-iodoaniline derivative as part of a multi-step synthesis. journaloms.com In a published approach to creating substrates for nickel-catalyzed indole synthesis, a suitable precursor was prepared via a three-step sequence that included the N-methylation of a 2-iodoaniline group. journaloms.com Another related method involves the acylation of 2-iodoaniline, followed by treatment with a base like sodium hydride and subsequent alkylation with methyl iodide to yield N-methyl-N-(2-iodophenyl)amides. thieme-connect.de This two-step process of acylation followed by methylation is a common strategy to achieve controlled N-alkylation. thieme-connect.de

The table below details a representative N-methylation transformation on a related scaffold.

| Starting Material | Reagents | Product | Application of Product | Ref |

| N-(2-Iodophenyl)amides | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | N-Methyl-N-(2-iodophenyl)amides | Precursors for oxidizing reagents | thieme-connect.de |

| 2-Iodoaniline derivative | Methylating agent (unspecified) | N-methylated 2-iodoaniline derivative | Intermediate for indole synthesis | journaloms.com |

| This compound | Methylating agent (unspecified) | 2-Iodo-N-methyl-N-phenylaniline | Intermediate for pharmaceuticals | smolecule.com |

This functionalization highlights the synthetic utility of modifying the amine group within the 2-iodoaniline framework, expanding the range of accessible molecular architectures for various applications.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of this compound provide definitive information about its carbon-hydrogen framework. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the proton (¹H) spectrum shows distinct signals for each unique hydrogen atom. rsc.org The aromatic protons appear as multiplets in the downfield region, typically between 6.60 and 7.80 ppm. rsc.org The single proton attached to the nitrogen (N-H) gives rise to a broad singlet around 5.92 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H data by identifying the chemical environment of each carbon atom. For this compound, the spectrum shows signals corresponding to the 12 carbon atoms in the molecule. rsc.org The carbon atom bonded to the iodine (C-I) is notably shifted upfield to approximately 88.9 ppm due to the heavy atom effect. rsc.org The other aromatic carbons resonate in the typical range of 116.0 to 144.1 ppm. rsc.org

Detailed NMR data for this compound are presented below. rsc.org

| Parameter | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Aromatic H | 7.78 (d, J = 7.6 Hz, 1H) | 144.1 |

| 7.32-7.30 (m, 2H) | 142.1 | |

| 7.21-7.20 (m, 2H) | 139.7 | |

| 7.15-7.13 (m, 2H) | 129.6 | |

| 7.04 (td, J₁ = 7.2 Hz, J₂ = 1.2 Hz, 1H) | 129.2 | |

| 6.65-6.61 (m, 1H) | 122.7 | |

| NH | 5.92 (s, 1H) | 122.1 |

| 120.1 | ||

| 116.0 | ||

| C-I | 88.9 |

³¹P NMR: This technique is specific to the phosphorus nucleus and is exclusively used for the characterization of organophosphorus derivatives of this compound. It is not applicable to the parent compound itself, but it would be a critical tool for identifying and characterizing products from reactions involving phosphorus-based reagents.

Infrared (IR) and Raman Spectroscopy (SERS) for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of absorptions between 1450 and 1600 cm⁻¹. The C-N stretching vibration is found in the 1250-1350 cm⁻¹ region. A key diagnostic peak is the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-I | Stretch | 500 - 600 |

Raman spectroscopy provides complementary information to IR spectroscopy. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to enhance the Raman signal of molecules adsorbed onto metal surfaces. While specific SERS studies on this compound are not widely reported, this technique holds potential for trace analysis and for studying the orientation of the molecule on surfaces.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition and thus its molecular formula. nih.gov

For this compound (C₁₂H₁₀IN), HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) typically detects the protonated molecule [M+H]⁺. The experimentally measured mass is compared to the theoretically calculated mass, and a close match confirms the molecular formula. rsc.org

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀IN |

| Ion | [C₁₂H₁₀IN+H]⁺ |

| Calculated Mass | 295.9936 |

| Found Mass | 295.9927 |

This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers or compounds with very similar nominal masses. rsc.org

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this compound—the phenyl and iodophenyl groups—are expected to give rise to π→π* transitions, resulting in strong absorption bands in the UV region. The spectrum of the related compound diphenylamine (B1679370) shows absorption maxima that can serve as a reference. nist.gov Substituents on the aromatic rings of derivatives can cause shifts in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths.

Photoluminescence spectroscopy, which measures the emission of light from a molecule after it has absorbed photons, provides further insight into its electronic structure and excited-state properties. For many derivatives of this compound, particularly those incorporated into larger conjugated systems or metal complexes, photoluminescence can be a key characteristic. The emission wavelength, quantum yield, and lifetime are important parameters that define the material's potential for applications in areas such as organic light-emitting diodes (OLEDs) or chemical sensors.

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing.

The analysis of derivatives provides further understanding. For example, the crystal structure of 2-Iodo-N-(2-nitrophenylsulfanyl)aniline has been determined, showing how the introduction of other functional groups influences the molecular conformation and packing. nih.gov Similarly, studies on cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide reveal short intermolecular I···O halogen bonds that dictate the crystal packing. mdpi.com

| Compound | Crystal System | Space Group | Key Features | Reference |

| 2-Iodoaniline | Orthorhombic | Pca2₁ | N—H···N hydrogen bonds, I···I interactions | ed.ac.uk |

| 2-Iodo-N-(2-nitrophenylsulfanyl)aniline | Trigonal | R-3 | Molecules linked by C—H···O interactions into a double helical structure | nih.gov |

| cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide | Monoclinic | P2₁/n | Short intermolecular I···O halogen bonds (3.012 Å) | mdpi.com |

Computational Chemistry Approaches for Theoretical Insights

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data. Using methods such as Density Functional Theory (DFT), it is possible to model the properties of this compound and its derivatives with a high degree of accuracy.

Computational approaches can be used to:

Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. These predicted geometries can be compared directly with experimental data from X-ray diffraction studies.

Predict Spectroscopic Data: Computational methods can calculate NMR chemical shifts and IR/Raman vibrational frequencies. This is invaluable for assigning complex experimental spectra and for understanding the relationship between molecular structure and spectroscopic properties.

Analyze Electronic Structure: DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is related to the electronic transitions observed in UV-Vis spectroscopy.

Investigate Intermolecular Interactions: The nature of non-covalent interactions, such as the hydrogen bonds and halogen bonds observed in the crystal structures of derivatives, can be analyzed computationally. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify the strength of these interactions, providing a deeper understanding of what controls the solid-state packing.

By combining these advanced spectroscopic and computational methods, a complete and detailed picture of the structural, vibrational, and electronic properties of this compound and its derivatives can be achieved.

Spectroscopic and Computational Characterization of 2 Iodo N Phenylaniline and Its Derivatives

Computational Approaches

Computational chemistry serves as a powerful tool for elucidating the structural, electronic, and reactive properties of molecules like 2-Iodo-N-phenylaniline. Through various theoretical models, researchers can gain insights that complement and explain experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the ground-state properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for molecules of this size.

Interactive Table 1: Representative Geometric Parameters for this compound (Illustrative) The following data are illustrative, representing typical values expected from DFT calculations based on analyses of similar substituted diphenylamine (B1679370) structures. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Atoms Involved | Expected Value | Description |

| Bond Length | C-I | ~2.10 Å | The covalent bond between the carbon of the phenyl ring and the iodine atom. |

| Bond Length | C-N | ~1.40 Å | The length of the bonds connecting the nitrogen atom to the two phenyl rings. |

| Bond Length | N-H | ~1.01 Å | The covalent bond between the nitrogen and hydrogen atoms of the amine group. |

| Bond Angle | C-N-C | ~124-128° | The angle formed by the two phenyl rings and the central nitrogen atom. |

| Dihedral Angle | C-C-N-C | Variable | Describes the twist between the two phenyl rings, a key feature of its 3D shape. |

Electronic Structure Analysis: DFT calculations also provide a detailed picture of the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. For aromatic amines, the HOMO is typically localized on the nitrogen atom and the π-system of the phenyl rings, while the LUMO is distributed over the aromatic system. In comparison to a reference molecule like triphenylamine, which has a calculated band gap of 4.65 eV, the introduction of an iodine substituent would be expected to modulate this value. nih.govacs.org The analysis of molecular orbitals helps in understanding intramolecular charge transfer possibilities and predicting the regions of the molecule susceptible to electrophilic or nucleophilic attack. nih.govacs.org

This compound is a valuable substrate in synthetic organic chemistry, often used in palladium-catalyzed cross-coupling and C-H activation reactions to form more complex nitrogen-containing heterocyclic compounds like carbazoles. researchgate.netresearchgate.net Computational studies are instrumental in mapping out the step-by-step pathways of these reactions.

By employing DFT, researchers can model the potential energy surface of a reaction. This involves:

Identifying Stationary Points: Locating the structures of reactants, intermediates, and products.

Locating Transition States: Finding the highest energy structure along the reaction coordinate that connects reactants to products. The transition state structure provides insight into the geometry of the activated complex.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.

The structure, stability, and crystal packing of this compound are governed by a network of weak non-covalent interactions. Computational modeling allows for the identification and quantification of these forces.

Intermolecular Interactions: In the condensed phase (e.g., in a crystal), molecules of this compound would interact with each other through several types of non-covalent forces:

Halogen Bonding: The iodine atom can act as a Lewis acidic center, forming a halogen bond with an electron-rich region of a neighboring molecule, such as the π-system of a phenyl ring (a C-I···π interaction).

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. This is a common packing motif in aromatic compounds. acs.org

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level DFT calculations with dispersion corrections are used to analyze and quantify the energy of these interactions, helping to explain observed crystal packing and predict the supramolecular architecture.

Interactive Table 2: Potential Non-Covalent Interactions in this compound This table summarizes the types of non-covalent interactions that would be computationally investigated to understand the molecule's behavior in the condensed phase.

| Interaction Type | Donor | Acceptor | Typical Energy Range (kcal/mol) | Significance |

| Intramolecular H-Bond | N-H | I | 1 - 3 | Influences molecular conformation. |

| Halogen Bond | C-I | π-system of Phenyl Ring | 2 - 5 | Directs crystal packing and supramolecular assembly. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 2 - 4 | Contributes to crystal stability. |

| C-H···π Interactions | C-H | π-system of Phenyl Ring | 1 - 2.5 | Further stabilizes molecular packing. |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for 2-Iodo-N-phenylaniline Transformations

The transformation of this compound is heavily reliant on catalytic processes, with ongoing research focused on discovering more efficient, selective, and robust catalysts. Palladium and copper catalysts have been instrumental in these transformations.

For instance, palladium-catalyzed reactions are central to synthesizing valuable carbazole (B46965) derivatives from this compound. thieme-connect.comnih.gov One notable method involves a palladium acetate (B1210297) (Pd(OAc)₂) catalyzed C-H amination and arylation sequence to produce C4-amino substituted carbazoles. nih.gov This process demonstrates the power of palladium catalysis to facilitate complex, one-step syntheses of functionalized heterocyclic compounds. nih.gov

Furthermore, the combination of palladium and copper catalysis is effective in Sonogashira-Hagihara coupling reactions. A system utilizing bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) has been used to couple this compound with terminal alkynes. mdpi.comnih.gov This initial coupling is often followed by a subsequent copper-catalyzed cyclization to yield ladder-type π-conjugated compounds. mdpi.comnih.gov Research continues to refine these systems, exploring new ligands and reaction conditions to improve yields and expand the substrate scope. A DBU-assisted sequence involving both copper and palladium catalysts has also been proposed for an efficient synthesis of functionalized carbazoles. nih.gov

Future work is anticipated to explore catalysts based on other transition metals and to investigate emerging fields like photoredox catalysis to unlock new reaction pathways for this compound.

| Catalyst System | Reaction Type | Product Class | Reference |

| Pd(OAc)₂ | C-H Amination / Arylation | C4-Amino Carbazoles | nih.gov |

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira-Hagihara Coupling | Diarylethynes | mdpi.comnih.gov |

| Cu(OAc)₂ | Intramolecular Cyclization | Indole (B1671886)/Carbazole Derivatives | mdpi.comrsc.org |

Exploration of Structure-Reactivity Relationships in Advanced Synthesis

Understanding how the molecular structure of this compound derivatives influences their reactivity is crucial for designing efficient and selective syntheses. The electronic and steric properties of substituents on the aromatic rings can dramatically affect the outcomes of catalytic reactions.

Systematic studies are beginning to shed light on these relationships. For example, in copper-catalyzed cross-coupling reactions, the electronic nature of the aryl iodide substrate plays a significant role. semanticscholar.org Electron-neutral substrates have been observed to react with excellent reactivity and selectivity. semanticscholar.org In contrast, while electron-poor substrates are highly reactive, they may suffer from poor chemoselectivity. semanticscholar.org Conversely, electron-rich substrates can be less reactive but often yield the desired products with high selectivity. semanticscholar.org

Similarly, in gold-catalyzed cross-coupling reactions, the electronic properties of the ligands are a primary driver of the reaction rate. nih.gov Ligands with electron-rich substituents have been shown to enhance the rate of key steps like oxidative addition. chemrxiv.org Steric effects also play a critical, albeit sometimes opposing, role; less bulky ligands can accelerate certain elementary steps while slowing others, such as reductive elimination. nih.gov The suppression of certain C-N cross-coupling reactions has been attributed more to steric effects than electronic ones. rsc.org These insights are vital for the rational design of catalysts and for predicting the behavior of variously substituted this compound derivatives in complex synthetic sequences. acs.org

Integration of this compound Derivatives into Functional Materials

Derivatives of this compound are valuable building blocks for functional organic materials, particularly in the field of optoelectronics. The ability to transform this compound into extended π-conjugated systems makes it a key precursor for materials with desirable photophysical properties.

A primary application is the synthesis of carbazoles, which are widely used as host materials in organic light-emitting diodes (OLEDs). researchgate.netrsc.orglookchem.comresearchgate.net The inherent properties of the carbazole core, such as good thermal stability and high hole mobility, are advantageous for device performance. rsc.orgresearchgate.net Fused-ring carbazole derivatives, accessible from precursors like this compound, are especially appealing due to their extended π-electron systems, which allow for tunable emission colors and high quantum yields. rsc.org

Beyond carbazoles, this compound is a starting point for more complex, ladder-type π-conjugated compounds containing other heteroatoms. For example, it is a key intermediate in the synthesis of benzophospholo[3,2-b]indole (BPI) derivatives. mdpi.comnih.govresearchgate.net These materials, which feature fused pyrrole (B145914) and phosphole rings, exhibit high fluorescence quantum yields (Φ = 0.50–0.72) and are of interest for their unique electronic structure, where the phosphole ring provides a low-lying LUMO. nih.govresearchgate.netresearchgate.net The synthesis of these advanced materials often begins with a Sonogashira-Hagihara coupling of this compound. mdpi.comnih.gov

| Derivative Class | Key Properties | Potential Application | Reference |

| Fused-Ring Carbazoles | Extended π-systems, thermal stability, tunable emission | OLED Host/Emitter Materials | rsc.org |

| Benzophospholoindoles (BPIs) | High fluorescence quantum yield, large Stokes shift | Optoelectronic Materials | nih.govresearchgate.net |

Innovations in Sustainable and Green Synthesis Protocols for Aryl Iodides

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable methods for synthesizing this compound and other aryl iodides. mlsu.ac.ingctlc.orgresearchgate.netacs.orgmdpi.com These innovations focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A notable advancement is the development of transition-metal-free and base-free protocols. One such method achieves the decarboxylative iodination of readily available anthranilic acids using inexpensive iodine (I₂) and potassium iodide (KI), with oxygen as the terminal oxidant. rsc.orgrsc.org This approach avoids the use of heavy metal catalysts and harsh bases, offering a more environmentally friendly route to 2-iodoanilines, including this compound. rsc.orgrsc.org This type of decarboxylative iodination is scalable and shows high functional-group tolerance, overcoming long-standing issues associated with classical methods like the Hunsdiecker reaction. acs.org

Another emerging paradigm is the use of flow chemistry. Continuous-flow systems offer enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govacs.org For aryl iodides, flow reactors made of copper tubing have been used for simple, ligand-free hydroxylation, completing the reaction in minutes. thieme-connect.comresearchgate.net Flow systems are also being developed for cross-coupling reactions like the Suzuki and Sonogashira reactions, sometimes using heterogeneous catalysts that can be easily separated and recycled. acs.org These tandem flow processes, which can telescope multiple synthetic steps into a single continuous operation, represent a significant step towards more sustainable chemical manufacturing. researchgate.net

| Innovation | Green Chemistry Principle | Description | Reference |

| Decarboxylative Iodination | Atom Economy, Less Hazardous Synthesis | Transition-metal-free and base-free synthesis from anthranilic acids using O₂ as the oxidant. | rsc.orgrsc.org |

| Flow Chemistry | Energy Efficiency, Safer Chemistry | Use of continuous-flow reactors (e.g., copper tubing) for rapid, ligand-free transformations of aryl iodides. | thieme-connect.comresearchgate.net |

| Metal-Free Arylations | Avoiding Toxic Metals | Use of diaryliodonium salts as non-toxic, versatile arylating reagents to replace transition metals. | diva-portal.org |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Iodo-N-phenylaniline, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves Ullmann coupling or direct iodination of N-phenylaniline. Characterization requires a combination of NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm structure and purity . To ensure reproducibility, experimental details (e.g., solvent ratios, reaction temperatures, and catalyst loading) must be explicitly documented, with raw spectral data and purity metrics (e.g., HPLC traces) included in supplementary materials . Cross-referencing with established literature protocols is critical for validation .

Q. How can researchers validate the identity of this compound when conflicting spectroscopic data arise?

- Methodological Answer : Discrepancies in NMR shifts or IR peaks may stem from solvent effects, impurities, or tautomeric forms. To resolve this, perform solvent-dependent NMR studies and compare results with computational predictions (e.g., DFT-based chemical shift calculations). Purity should be confirmed via elemental analysis or high-resolution mass spectrometry (HRMS) . Contradictory data should be analyzed using sensitivity tests (e.g., varying measurement conditions) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?